molecular formula C16H18F3N3O4S B2608404 1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705037-50-8

1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2608404
CAS No.: 1705037-50-8
M. Wt: 405.39
InChI Key: SILGKBIFQMUBLU-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a useful research compound. Its molecular formula is C16H18F3N3O4S and its molecular weight is 405.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Study

Synthesis and Spectral Analysis

This compound is part of a class of 1,3,4-oxadiazole bearing compounds known for their biological activities. Researchers have synthesized N-substituted derivatives of a similar compound, showcasing moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These findings underscore the compound's potential as a base for developing antibacterial agents (Khalid et al., 2016).

Anticancer Applications

Promising Anticancer Agents

Another study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The research demonstrated that certain derivatives have low IC50 values, indicating strong anticancer activity relative to doxorubicin, a reference drug. This suggests the compound's derivatives could serve as potential anticancer agents, although further in vivo studies are necessary to confirm their therapeutic usefulness (Rehman et al., 2018).

Enzyme Inhibition and Molecular Docking Studies

Enzyme Inhibition

A new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened against butyrylcholinesterase (BChE) enzyme. The compounds were also subjected to molecular docking studies to determine ligand-BChE binding affinity and orientation in active sites of human BChE protein. Such research illustrates the compound's potential in contributing to the development of inhibitors for enzymes linked to neurodegenerative diseases (Khalid et al., 2016).

Crystal Structure and DFT Calculations

Crystal Structure Analysis

Research into novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives included crystal structure studies and Hirshfeld surface analysis. Computational density functional theory (DFT) calculations were carried out to identify reactive sites, providing insights into the molecules' electrophilic and nucleophilic nature. Such studies are crucial for understanding the structural and electronic properties of potential pharmaceutical compounds (Kumara et al., 2017).

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4S/c1-2-25-12-3-5-13(6-4-12)27(23,24)22-9-7-11(8-10-22)14-20-21-15(26-14)16(17,18)19/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILGKBIFQMUBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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